KM10103
Description
Properties
CAS No. |
883023-03-8 |
|---|---|
Molecular Formula |
C19H26N2OS |
Molecular Weight |
330.49 |
IUPAC Name |
1-((3s,5s,7s)-adamantan-1-yl)-3-(2-(methylthio)benzyl)urea |
InChI |
InChI=1S/C19H26N2OS/c1-23-17-5-3-2-4-16(17)12-20-18(22)21-19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-12H2,1H3,(H2,20,21,22)/t13-,14+,15-,19? |
InChI Key |
WPXRUUMUUGRZGQ-MYUHZXPASA-N |
SMILES |
O=C(NCC1=CC=CC=C1SC)NC23C[C@H]4C[C@@H](C3)C[C@H](C4)C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KM-10103; KM 10103; KM10103. |
Origin of Product |
United States |
Discovery and Initial Characterization of Km10103
High-Throughput Screening Campaigns for β-Cell Protective Agents
High-throughput screening (HTS) is a method used in drug discovery to rapidly test large numbers of compounds for a specific biological activity. bio-rad.comselvita.comiric.canih.gov In the context of beta cell protection, HTS campaigns have been designed to identify small molecules that can prevent beta cell death induced by various stressors. acs.org One such campaign utilized a cell-based assay with the mouse insulinoma beta cell line βTC6. acs.org This assay involved treating the cells with tunicamycin (B1663573) (Tm), a known inducer of ER stress, for 72 hours to mimic chronic ER stress conditions observed in type 2 diabetes. acs.org Cell viability was then quantified using a luminescent ATP assay, which is suitable for HTS. acs.org This method allowed for the rapid assessment of numerous compounds for their ability to maintain ATP levels, an indicator of cell viability, in the presence of ER stress. acs.org
Identification of KM10103 as a Cytoprotective Compound
Through high-throughput screening of various chemical collections, including the Maybridge collection, several hit compounds were identified based on their ability to increase ATP levels in βTC6 cells treated with tunicamycin. acs.org this compound was identified as one of these hit compounds. acs.org Other compounds identified in these screens included antibiotics such as telithromycin, demeclocycline, and spectinomycin, as well as other small molecules like RH01687 and RH01386. acs.org The identification of this compound as a hit compound indicated its potential to protect beta cells from ER stress-induced death. acs.org
Preliminary Assessment of this compound Biological Activity in Cellular Models
Following its identification in the primary screen, this compound, along with other hit compounds, underwent further assessment in more extensive dose-response assays. acs.org These assays confirmed that this compound could increase ATP levels in βTC6 cells treated with tunicamycin across a range of concentrations. acs.org
Beyond tunicamycin-induced ER stress, the biological activity of this compound was also evaluated against other ER stressors and in different beta cell models. This compound was found to reduce palmitate-induced death in βTC6 cells. acs.org Palmitate, a long-chain saturated free fatty acid, is considered a pathologically relevant ER stressor in type 2 diabetes. acs.org Furthermore, this compound significantly inhibited tunicamycin-induced cell death in primary human islets, as indicated by a reduction in TUNEL staining, a marker for cell death. acs.org These preliminary assessments in both rodent beta cell lines and primary human beta cells demonstrated that this compound is active in protecting against ER stress-induced cell death caused by various stressors. acs.org The degree of protection offered by this compound and other hit compounds was observed to vary depending on the specific beta cell type and the nature of the ER stressor. acs.org
Preliminary Cytoprotective Activity of this compound in Cellular Models
| Cellular Model | Stressor | Observed Effect | Source |
| βTC6 cells (mouse) | Tunicamycin | Increased ATP levels (cell viability) | acs.org |
| βTC6 cells (mouse) | Palmitate | Reduced cell death | acs.org |
| Primary human islets | Tunicamycin | Significantly inhibited cell death (reduced TUNEL) | acs.org |
The research suggests that compounds like this compound may protect beta cells by alleviating ER stress and inhibiting the expression of proapoptotic genes. acs.org
Molecular and Cellular Mechanisms of Km10103 Action
Modulation of Unfolded Protein Response (UPR) Signaling Pathways
KM10103 has been shown to promote the survival of pancreatic β-cells by mitigating ER stress through the reduction in the expression of key genes associated with the UPR. semanticscholar.org The UPR is a crucial signaling network that is activated by an accumulation of unfolded or misfolded proteins in the ER. It is comprised of three main signaling branches initiated by the ER-transmembrane proteins: IRE1α, PERK, and ATF6α. acs.org While the overarching effect of this compound is to alleviate ER stress, the specific interactions with each of these pathways are detailed below based on current research findings.
The inositol-requiring enzyme 1α (IRE1α) pathway is a critical branch of the UPR. Upon activation, IRE1α exhibits endoribonuclease activity, leading to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This splicing event generates a potent transcription factor that upregulates genes involved in protein folding and quality control.
Current research on this compound does not provide specific details on its direct impact on the IRE1α pathway, such as its effect on XBP1 splicing. The primary study identifying this compound focused on the broader effect of a group of hit compounds on alleviating ER stress, without delineating the specific modulation of the IRE1α branch by this compound. acs.orgsemanticscholar.org
The protein kinase R (PKR)-like ER kinase (PERK) pathway is another integral component of the UPR. Activation of PERK leads to the phosphorylation of the eukaryotic initiation factor 2α (eIF2α), which transiently attenuates global protein synthesis to reduce the protein load on the ER. However, prolonged PERK activation can also lead to the preferential translation of activating transcription factor 4 (ATF4), which in turn induces the expression of the pro-apoptotic transcription factor C/EBP-homologous protein (CHOP). acs.org
While direct evidence for this compound's effect on the PERK pathway is not explicitly detailed, the class of compounds to which this compound belongs has been shown to significantly suppress the tunicamycin-induced expression of CHOP. acs.orgsemanticscholar.org This suggests that this compound may exert its protective effects at least in part by modulating the PERK-CHOP axis of the UPR.
| Pathway Component | Effect of Related Compounds | Implication for this compound |
| CHOP Expression | Significant inhibition of tunicamycin-induced expression | Likely contributes to the anti-apoptotic effect of this compound |
This interactive table summarizes the observed effects on the PERK pathway by compounds identified in the same study as this compound.
Activating transcription factor 6α (ATF6α) is the third sensor of the UPR. Upon ER stress, ATF6α translocates to the Golgi apparatus, where it is cleaved to release a cytosolic fragment that acts as a transcription factor to upregulate ER chaperones and other UPR target genes.
The specific influence of this compound on the ATF6α signal transduction pathway has not been elucidated in the available scientific literature. The primary research focused on the more general effects of the identified compounds on UPR-related gene expression. acs.orgsemanticscholar.org
Regulation of Apoptotic Pathways in ER-Stressed Cells
This compound has demonstrated a significant ability to inhibit apoptosis in pancreatic β-cells subjected to ER stress. acs.org In studies utilizing tunicamycin (B1663573) to induce ER stress, this compound markedly reduced cell death, as evidenced by a decrease in TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining, a marker for apoptotic cells. acs.org
Furthermore, this compound was also effective in protecting β-cells from apoptosis induced by palmitate, a saturated free fatty acid that is a physiologically relevant ER stressor implicated in the pathophysiology of type 2 diabetes. semanticscholar.org The protective effect is believed to be mediated by the downregulation of pro-apoptotic genes, a key one being CHOP, which is a central player in ER stress-induced apoptosis. acs.org
| ER Stress Inducer | Protective Effect of this compound |
| Tunicamycin | Significant inhibition of cell death (reduced TUNEL staining) |
| Palmitate | Reduction in induced cell death |
This interactive table illustrates the protective effects of this compound against different inducers of ER stress-mediated apoptosis.
Investigations into Protein Folding Processes and Chaperone Activity
There is currently no available research data detailing the effects of this compound on the processes of protein folding or the activity of molecular chaperones. The studies that have characterized this compound have primarily focused on its role in modulating the downstream signaling pathways of the UPR and apoptosis in response to ER stress, rather than its direct influence on the protein folding machinery within the endoplasmic reticulum. acs.orgsemanticscholar.org
Biochemical Interactions and Potential Molecular Targets
The direct molecular target or targets of this compound have not yet been identified. The discovery of this compound was the result of a high-throughput screening assay designed to identify compounds that promote β-cell survival under ER stress conditions. acs.org Such phenotypic screens are effective in identifying compounds with desired biological activities, but further studies are required to elucidate their precise biochemical interactions and to identify their direct binding partners within the cell.
Preclinical Investigations of Km10103 in Disease Models
In Vitro Studies in Pancreatic β-Cell Lines
In vitro studies utilizing pancreatic beta-cell lines have been instrumental in characterizing the initial effects of KM10103 under various stress conditions. These cell lines, such as βTC6, serve as valuable models for investigating mechanisms of beta-cell damage and potential protective strategies.
Preservation of Cellular Viability and ATP Levels
Research has demonstrated that this compound can contribute to the preservation of cellular viability and intracellular ATP levels in pancreatic beta-cell lines subjected to stress. In studies using βTC6 cells treated with thapsigargin (B1683126) (Tg), a known inducer of endoplasmic reticulum (ER) stress, this compound was identified as a compound that increased intracellular ATP levels significantly compared to control cells treated only with Tg and DMSO. acs.org This suggests a protective effect against stress-induced metabolic dysfunction. Dose-response assays confirmed that this compound was able to increase ATP levels in βTC6 cells treated with tunicamycin (B1663573) (Tm), another ER stressor. acs.org
Attenuation of Stress-Induced Cell Death Phenotypes
This compound has shown efficacy in attenuating stress-induced cell death phenotypes in pancreatic beta-cell lines. Exposure to various ER stressors, including Tm, Tg, brefeldin A (BFA), and palmitate, can lead to significant beta-cell death. Studies have indicated that this compound treatment reduced palmitate-induced death in βTC6 cells. acs.org This suggests that this compound can mitigate the detrimental effects of lipotoxicity, a factor implicated in the progression of type 2 diabetes. The ability to reduce cell death phenotypes highlights this compound's potential as a protective agent against ER stress-mediated beta-cell loss.
Assessment in Primary Isolated Cell Systems
Beyond immortalized cell lines, the protective effects of this compound have also been assessed in more physiologically relevant primary isolated cell systems, such as primary human islets. These studies provide a closer representation of the in vivo environment of pancreatic beta cells.
Experiments with primary human islets treated with tunicamycin (Tm) demonstrated that this compound significantly inhibited Tm-induced cell death. acs.org This was indicated by a marked reduction in terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining, a common marker for apoptosis, in insulin-positive beta cells treated with this compound compared to control groups. acs.org These results suggest that the protective effects observed in beta-cell lines are also present in primary human beta cells, reinforcing the potential therapeutic relevance of this compound in preserving beta-cell mass and function under stress conditions. The compound's ability to reduce ER stress-related cell death has been observed across different beta-cell types (rat, murine cell lines, and primary human beta cells) and against various ER stressors, although with varying degrees of protection depending on the cell type and specific stressor. acs.org
In Vivo Animal Model Systems for Metabolic Disorders
Information regarding the investigation of this compound in in vivo animal model systems for metabolic disorders, including the characterization of biological responses in relevant organ systems and the evaluation of systemic cellular stress markers, was not available from the consulted sources.
Structure Activity Relationship Sar Studies and Analog Development
Elucidation of Pharmacophoric Requirements for β-Cell Protection
Specific pharmacophoric requirements defining the essential structural features of KM10103 necessary for its beta-cell protective activity were not explicitly elucidated in the retrieved information. The studies identified this compound based on its observed effects in cellular assays acs.org, but did not provide a detailed analysis of the minimal structural elements or their spatial arrangement critical for its interaction with biological targets mediating beta-cell protection against ER stress.
Design and Synthesis of this compound Analogs for Mechanistic Probes
Information concerning the deliberate design and synthesis of a series of this compound analogs specifically intended for use as mechanistic probes was not found. While the identification of this compound in a screening effort suggests it could serve as a starting point for further chemical optimization and the development of analogs, the consulted sources did not describe such synthetic efforts or the rationale behind the design of potential derivatives aimed at dissecting its mechanism of action.
Advanced Analytical Approaches in Km10103 Research
Spectroscopic and Imaging Techniques for Molecular Characterization
Spectroscopic and imaging methods provide the foundational data for understanding the three-dimensional architecture and electronic properties of KM10103. These techniques offer insights from the atomic level to the behavior of the molecule in complex biological systems.
X-ray crystallography stands as a definitive technique for determining the precise atomic and molecular structure of a compound. wikipedia.orgnih.govnih.gov By crystallizing this compound and bombarding it with an X-ray beam, the resulting diffraction pattern can be mathematically reconstructed into a three-dimensional electron density map. nih.govyoutube.com This map reveals the exact spatial arrangement of atoms, bond lengths, and bond angles within the this compound molecule.
The structural data obtained for this compound is crucial for understanding its mechanism of action and for guiding further drug design efforts. nih.govbu.edu For instance, identifying key functional groups and their orientation can inform hypotheses about how this compound interacts with its biological target.
Illustrative Crystallographic Data for this compound:
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 10.2 Å, b = 15.5 Å, c = 22.1 Å |
| Resolution | 1.8 Å |
| R-factor | 0.19 |
This table represents hypothetical data for illustrative purposes.
While X-ray crystallography provides a static picture of a molecule in its crystalline state, Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into the dynamic conformational landscape of this compound in solution. d-nb.infonih.govnih.gov This is particularly important as the conformation of a molecule in solution may differ from its solid-state structure and is often more representative of its biologically active state. nih.gov
Through various NMR experiments, such as 2D NOESY, it is possible to determine the through-space proximity of different atoms within the this compound molecule. This information helps in constructing a model of the predominant conformations and understanding the flexibility of different parts of the molecule. d-nb.infosemanticscholar.org For this compound, NMR studies could reveal, for example, the rotational freedom around specific single bonds, which may be critical for its binding to a target protein. d-nb.info
Hypothetical Conformational States of this compound in Solution as Determined by NMR:
| Conformer | Population (%) | Key Dihedral Angle (°) |
| A | 65 | 175 |
| B | 30 | 60 |
| C | 5 | -60 |
This table represents hypothetical data for illustrative purposes.
Fluorescence spectroscopy is a highly sensitive technique used to investigate the binding of a ligand, such as this compound, to its biological target. springernature.comnih.govjelsciences.com This method can be utilized in several ways. If this compound is intrinsically fluorescent, changes in its fluorescence properties (intensity, emission wavelength, or polarization) upon binding can be monitored. springernature.comnih.gov Alternatively, if the target protein has intrinsic fluorophores like tryptophan, the binding of this compound can quench or enhance this fluorescence, providing a signal to measure the interaction. nih.gov
These studies can determine the binding affinity (dissociation constant, Kd) and stoichiometry of the this compound-target complex. springernature.comnih.gov For instance, titrating a solution of the target protein with increasing concentrations of this compound and measuring the change in fluorescence can be used to generate a binding curve and calculate the Kd.
Kinetic and Equilibrium Binding Studies
Understanding not only if a compound binds to its target but also how quickly it binds and dissociates is crucial for drug development. Kinetic and equilibrium binding studies provide these critical parameters.
Many biologically relevant binding events occur on a millisecond timescale, too fast to be monitored by conventional methods. york.ac.ukcolorado.edu Stopped-flow analysis is a rapid mixing technique that allows for the observation of these fast kinetic processes. york.ac.ukresearchgate.nethi-techsci.com In a stopped-flow experiment, small volumes of this compound and its target are rapidly mixed, and the subsequent binding event is monitored in real-time, often through changes in absorbance or fluorescence. york.ac.ukhi-techsci.comnih.gov
This technique can provide the association rate constant (kon) of the binding interaction. york.ac.uk By observing the dissociation of the pre-formed complex, the dissociation rate constant (koff) can also be determined. These kinetic parameters offer a more dynamic picture of the interaction than equilibrium measurements alone.
Illustrative Kinetic Data for this compound Binding from Stopped-Flow Analysis:
| Kinetic Parameter | Value |
| Association Rate (kon) | 2.5 x 10⁵ M⁻¹s⁻¹ |
| Dissociation Rate (koff) | 1.0 x 10⁻³ s⁻¹ |
| Dissociation Constant (Kd) | 4.0 nM |
This table represents hypothetical data for illustrative purposes.
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for studying biomolecular interactions in real-time. bioradiations.comspringernature.comnih.gov In a typical SPR experiment, the target molecule is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. springernature.comnih.gov The binding of this compound to the immobilized target causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. mdpi.com
SPR provides a detailed kinetic profile of the interaction, allowing for the simultaneous determination of the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd). bioradiations.comnih.gov This high-resolution kinetic data is invaluable for structure-activity relationship (SAR) studies, helping to differentiate compounds with similar affinities but different kinetic profiles. nih.gov
Affinity Chromatography for Target Identification
Affinity chromatography is a foundational technique used to identify the specific protein targets of a bioactive small molecule like this compound. nih.govutah.edu This method leverages the binding affinity between the compound and its target protein(s) to isolate them from a complex biological mixture, such as a cell lysate. The process begins with the synthesis of an affinity probe, where the this compound molecule is chemically modified to include a linker arm and an immobilization tag.
To enhance the capture of transient or weak interactions, photo-affinity labeling is often incorporated. nih.gov In this approach, a photo-reactive group (e.g., a benzophenone or diazirine) is added to the this compound probe. nih.gov When exposed to UV light, this group forms a covalent bond with the target protein, permanently linking them.
The general workflow for identifying the targets of this compound using photo-affinity chromatography is as follows:
Probe Immobilization : The this compound affinity probe is attached to a solid support, such as agarose beads.
Incubation : The beads are incubated with a cell or tissue lysate, allowing the this compound probe to bind to its target proteins.
Photo-Crosslinking : The mixture is exposed to UV light to create a covalent bond between the probe and its binding partners.
Washing : Non-specifically bound proteins are washed away, leaving only the covalently linked target proteins attached to the beads.
Elution and Identification : The captured proteins are eluted and subsequently identified using mass spectrometry.
This powerful technique allows researchers to move from a compound with an observed biological effect to identifying the specific molecular machinery it interacts with, providing a crucial first step in understanding its mechanism of action.
Table 1: Hypothetical Protein Targets of this compound Identified by Affinity Chromatography This table presents illustrative data for demonstration purposes.
| Protein ID | Protein Name | Enrichment Factor (Probe vs. Control) | Known Function |
|---|---|---|---|
| P04637 | Tumor suppressor p53 | 15.2 | Cell cycle regulation, apoptosis |
| P31749 | Mitogen-activated protein kinase 1 (MAPK1) | 11.8 | Signal transduction, cell proliferation |
| Q9Y243 | Histone deacetylase 2 (HDAC2) | 9.5 | Transcriptional regulation, chromatin remodeling |
| P42336 | Caspase-3 | 7.3 | Execution-phase of apoptosis |
Advanced Mass Spectrometry-Based Proteomics for Pathway Elucidation
Following the identification of direct protein targets, advanced mass spectrometry (MS)-based proteomics is employed to gain a broader understanding of the cellular pathways affected by this compound. nih.gov This approach allows for the large-scale, quantitative analysis of thousands of proteins simultaneously, revealing how the cellular proteome changes in response to compound treatment. mdpi.com
A common strategy involves quantitative proteomics using isobaric tags, such as Tandem Mass Tags (TMT). In a typical experiment, one set of cells is treated with this compound while a control set is treated with a vehicle. After treatment, the cells are lysed, and the proteins are extracted and digested into smaller peptides. The peptides from each sample are then labeled with different TMT reagents. These tags are isobaric, meaning they have the same mass, but upon fragmentation in the mass spectrometer, they yield unique reporter ions of different masses, allowing for the relative quantification of peptides (and thus proteins) from each original sample.
The labeled peptides are combined and analyzed by liquid chromatography with tandem mass spectrometry (LC-MS/MS). nih.gov The resulting data is processed using specialized software to identify the proteins and calculate the changes in their abundance between the this compound-treated and control samples. thermofisher.com Bioinformatic pathway analysis is then performed on the list of significantly up- or down-regulated proteins to identify which signaling or metabolic pathways are most perturbed by the compound. nih.govnih.gov This provides a systems-level view of the compound's biological impact beyond its immediate binding targets.
Table 2: Illustrative Pathway Analysis of Proteomic Data from this compound-Treated Cells This table presents illustrative data for demonstration purposes.
| Pathway Name (KEGG) | p-value | Number of Differentially Expressed Proteins | Regulation Status |
|---|---|---|---|
| Apoptosis | 1.2e-08 | 18 | Upregulated |
| MAPK signaling pathway | 3.5e-06 | 25 | Downregulated |
| Cell Cycle | 8.1e-05 | 15 | Downregulated |
| p53 signaling pathway | 2.4e-04 | 12 | Upregulated |
Bioanalytical Methodologies for Preclinical Research Applications
For preclinical research, it is essential to have reliable methods to quantify the concentration of this compound and its potential metabolites in biological matrices like plasma, serum, and tissue homogenates. nih.govresearchgate.net These measurements are critical for pharmacokinetic (PK) studies, which examine how a drug is absorbed, distributed, metabolized, and excreted (ADME). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for this purpose due to its exceptional sensitivity, selectivity, and speed. nih.govnih.gov
The development of a bioanalytical method for this compound involves several key steps:
Sample Preparation : This is a crucial step to remove interfering substances from the biological matrix. nih.gov Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).
Chromatographic Separation : An appropriate liquid chromatography (LC) column and mobile phase are selected to separate this compound from endogenous components and any metabolites.
Mass Spectrometric Detection : A tandem mass spectrometer is tuned to specifically detect and quantify this compound. This is typically done using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion, providing very high selectivity.
Before the method can be used in formal preclinical studies, it must undergo rigorous validation according to regulatory guidelines. This validation process ensures the method is accurate, precise, and reproducible. Key validation parameters include selectivity, sensitivity (Lower Limit of Quantification, LLOQ), linearity, accuracy, precision, recovery, and stability under various conditions.
Table 3: Representative Validation Summary for a Bioanalytical LC-MS/MS Method for this compound in Rat Plasma This table presents illustrative data for demonstration purposes.
| Validation Parameter | Specification | Result |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | 0.9985 |
| Assay Range | - | 0.5 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | - | 0.5 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% | 4.2% - 8.9% |
| Intra-day Accuracy (%Bias) | ± 15% | -5.1% to 6.3% |
| Inter-day Precision (%CV) | ≤ 15% | 6.8% - 11.2% |
| Inter-day Accuracy (%Bias) | ± 15% | -7.4% to 4.5% |
Future Research Directions and Translational Perspectives
Identification of Novel Molecular Targets and Pathways
While KM10103 has been shown to protect β cells by inhibiting the expression of ER stress-associated and proapoptotic genes, the specific molecular targets and detailed pathways through which it exerts these effects require further investigation. acs.org Identifying the direct binding partners or enzymatic targets of this compound would provide crucial insights into its mechanism and could reveal novel therapeutic targets for metabolic disorders. Research could focus on dissecting the interaction of this compound with components of the UPR pathways (IRE1α, PERK, ATF6α) and downstream apoptotic cascades.
Development of Advanced In Vitro and In Vivo Model Systems
The initial studies on this compound utilized βTC6 cells and primary human islets. acs.org Future research would benefit from the development and application of more advanced in vitro and in vivo model systems. This could include using induced pluripotent stem cell (iPSC)-derived β cells from individuals with different forms of diabetes to assess the compound's efficacy in diverse genetic backgrounds. In vivo studies using relevant animal models of diabetes and metabolic stress would be essential to evaluate the compound's pharmacokinetics, efficacy in a systemic environment, and potential impact on whole-body glucose homeostasis and β cell mass and function over time. researchgate.netnih.govnih.gov
Integration of Computational and Systems Biology Approaches
Computational and systems biology approaches can play a significant role in accelerating the understanding of this compound. nih.gov Molecular docking and dynamics simulations can predict potential targets and binding affinities. nih.gov Systems biology approaches, integrating transcriptomic, proteomic, and metabolomic data from this compound-treated cells or tissues, can provide a comprehensive view of the cellular pathways modulated by the compound. This can help identify off-target effects and predict potential synergies with other therapeutic agents.
Exploration of this compound as a Tool Compound for Cellular Biology Research
Beyond its potential therapeutic applications, this compound could be valuable as a tool compound for investigating ER stress and β cell biology. Its ability to protect against ER stress-induced cell death makes it a useful probe for studying the mechanisms underlying these processes in various cellular contexts. acs.org It could be employed to dissect specific branches of the UPR or to explore the interplay between ER stress and other cellular pathways.
Uncovering Broader Implications in Diseases Beyond Metabolic Disorders
Given the role of ER stress in the pathogenesis of various diseases beyond metabolic disorders, future research could explore the potential implications of this compound in other conditions. ujpronline.comfrontiersin.orgevelinalondon.nhs.ukamboss.comnih.gov Diseases involving protein misfolding, inflammation, or cell death, where ER stress is a contributing factor, could potentially benefit from interventions that alleviate ER stress. ujpronline.comevelinalondon.nhs.uk Investigating the effects of this compound in relevant models of such diseases could uncover broader therapeutic applications.
Q & A
Q. How to address ethical considerations in this compound animal studies?
- Methodological Answer :
- Follow ARRIVE guidelines for reporting animal experiments.
- Include ethical approval codes and justification for animal models in publications.
- Cite : Avoid overly broad questions (e.g., "Is this compound safe?") in favor of hypothesis-driven designs .
Data Presentation and Reproducibility
-
Tables :
Table 2 : Example of this compound Characterization DataParameter Value Method Purity ≥98% HPLC (λ = 254 nm) Molecular Weight 432.5 g/mol HRMS Solubility 15 mg/mL Dynamic Light Scattering -
References : Always cite primary literature and avoid commercial databases. Use numbered citations aligned with journal guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
